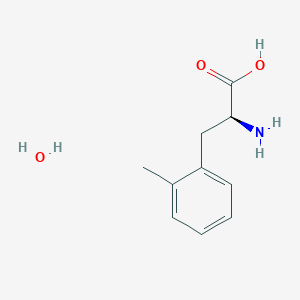
(S)-2-Amino-3-(o-tolyl)propanoic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(o-tolyl)propanoic acid hydrate is an organic compound that belongs to the class of amino acids It is a derivative of phenylalanine, where the phenyl group is substituted with a methyl group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(o-tolyl)propanoic acid hydrate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available o-toluidine.
Formation of Intermediate: o-Toluidine is subjected to a series of reactions, including nitration, reduction, and protection of the amino group, to form an intermediate compound.
Amino Acid Formation: The intermediate is then converted into the desired amino acid through a series of reactions, including alkylation and deprotection.
Hydration: Finally, the amino acid is hydrated to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(o-tolyl)propanoic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(S)-2-Amino-3-(o-tolyl)propanoic acid hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(o-tolyl)propanoic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with receptors, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylalanine: A naturally occurring amino acid with a similar structure but without the methyl substitution.
Tyrosine: Another amino acid with a hydroxyl group in place of the methyl group.
Tryptophan: An amino acid with an indole ring, differing significantly in structure but sharing some functional similarities.
Uniqueness
(S)-2-Amino-3-(o-tolyl)propanoic acid hydrate is unique due to the presence of the methyl group at the ortho position, which can influence its chemical reactivity and biological activity. This structural modification can lead to different interactions with enzymes and receptors compared to its analogs.
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2-methylphenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C10H13NO2.H2O/c1-7-4-2-3-5-8(7)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H2/t9-;/m0./s1 |
Clé InChI |
MEIGOKJXVRCKKM-FVGYRXGTSA-N |
SMILES isomérique |
CC1=CC=CC=C1C[C@@H](C(=O)O)N.O |
SMILES canonique |
CC1=CC=CC=C1CC(C(=O)O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


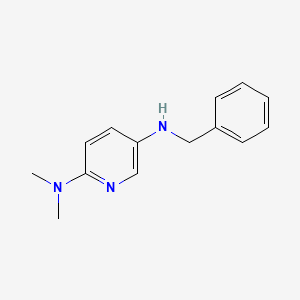
![[8,17,19-tri(hexanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] hexanoate](/img/structure/B14118736.png)
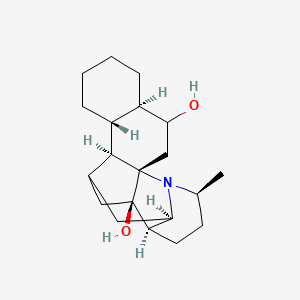
![[(3aR,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-6-(naphthalen-2-ylmethoxy)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B14118743.png)
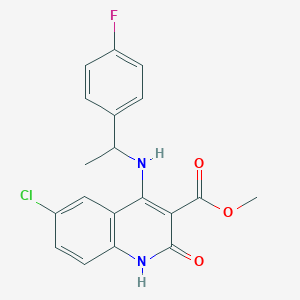
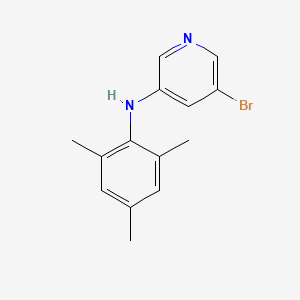
![16-Chloro-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14(19),15,17,20-decaene](/img/structure/B14118763.png)

![ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B14118786.png)
![2,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14118791.png)

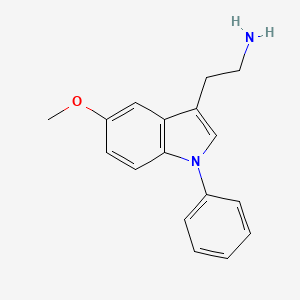

![1-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]piperazine](/img/structure/B14118825.png)
